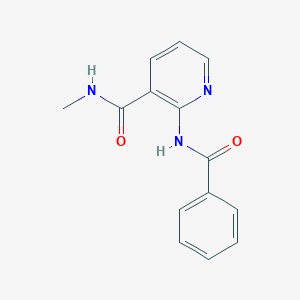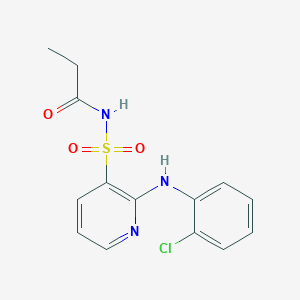![molecular formula C13H9ClF3N3O B215314 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215314.png)
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide, also known as SIRT6 inhibitor, is a small molecule that has gained attention in scientific research due to its potential in treating various diseases. This compound is a potent inhibitor of sirtuin 6, an enzyme that plays a significant role in regulating cellular metabolism, DNA repair, and aging.
Wirkmechanismus
The mechanism of action of 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide involves the inhibition of sirtuin 6, which is a member of the sirtuin family of NAD+-dependent deacetylases. Sirtuin 6 plays a crucial role in regulating various cellular processes, including DNA repair, metabolism, and aging. Inhibition of sirtuin 6 has been shown to increase the acetylation of histones, which leads to the activation of tumor suppressor genes and the induction of cell death in cancer cells. Moreover, inhibition of sirtuin 6 has been linked to the improvement of glucose tolerance and insulin sensitivity in diabetic mice. It has also been shown to protect against neuronal damage and cognitive decline in animal models of Alzheimer's disease.
Biochemical and Physiological Effects
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide has been shown to have various biochemical and physiological effects. Inhibition of sirtuin 6 by this compound has been linked to the activation of tumor suppressor genes and the induction of cell death in cancer cells. Moreover, it has been demonstrated to improve glucose tolerance and insulin sensitivity in diabetic mice. It has also been shown to protect against neuronal damage and cognitive decline in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide in lab experiments is its potent inhibition of sirtuin 6, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide. One area of interest is the development of more potent and selective sirtuin 6 inhibitors for therapeutic use. Another direction is the investigation of the potential of this compound in treating other diseases, such as cardiovascular diseases and metabolic disorders. Moreover, further studies are needed to understand the long-term effects of sirtuin 6 inhibition and the potential toxicity of this compound.
Synthesemethoden
The synthesis of 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with nicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide has been extensively studied in scientific research for its potential in treating various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit the activity of sirtuin 6, which is involved in regulating cellular metabolism and DNA repair. Inhibition of sirtuin 6 has been linked to the activation of tumor suppressor genes and the induction of cell death in cancer cells. Moreover, 2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. It has also been demonstrated to protect against neuronal damage and cognitive decline in animal models of Alzheimer's disease.
Eigenschaften
Produktname |
2-[4-Chloro-3-(trifluoromethyl)anilino]nicotinamide |
|---|---|
Molekularformel |
C13H9ClF3N3O |
Molekulargewicht |
315.68 g/mol |
IUPAC-Name |
2-[4-chloro-3-(trifluoromethyl)anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-4-3-7(6-9(10)13(15,16)17)20-12-8(11(18)21)2-1-5-19-12/h1-6H,(H2,18,21)(H,19,20) |
InChI-Schlüssel |
ILDWILKXKOOGKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)N |
Kanonische SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-bromobenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215232.png)
![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methylnicotinamide](/img/structure/B215233.png)
![6-[4-(2-hydroxyethyl)-1-piperazinyl]-N-methyl-3-pyridinesulfonamide](/img/structure/B215234.png)
![1-[[4-[(3,4-Dichlorophenyl)thio]-3-pyridinyl]sulfonyl]-3-propylurea](/img/structure/B215238.png)
![Ethyl {4-[(3-methylphenyl)sulfanyl]-3-pyridinyl}sulfonylcarbamate](/img/structure/B215239.png)
![3-{[(Anilinocarbonyl)amino]sulfonyl}-4-[(2-chlorophenyl)sulfanyl]pyridine](/img/structure/B215240.png)

![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichloro-3-methylphenyl)sulfanyl]pyridine](/img/structure/B215243.png)
![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(4-chlorophenyl)sulfanyl]pyridine](/img/structure/B215245.png)
![N-(4-chlorobenzoyl)-4-[(4-chlorophenyl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215247.png)
![3-({[(Butylamino)carbonyl]amino}sulfonyl)-4-[(2,6-dichlorophenyl)sulfanyl]pyridine](/img/structure/B215248.png)
![5-Nitro-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyridine](/img/structure/B215251.png)
![1-ethyl-4-nitro-2-methyl-5-[(4-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B215252.png)